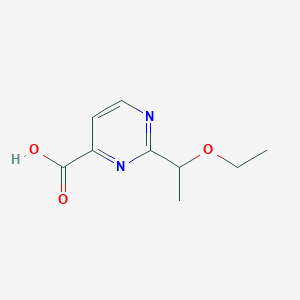

2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-(1-ethoxyethyl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-6(2)8-10-5-4-7(11-8)9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |

InChI Key |

GWMIEIMVWHUTQD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)C1=NC=CC(=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyrimidine Precursors

One effective method involves the alkylation of a pyrimidine-4-carboxylic acid or its ester derivative at the 2-position using ethoxyethyl-based reagents. This can be achieved by:

Starting from 2-hydroxypyrimidine-4-carboxylic acid or its ester, which undergoes nucleophilic substitution or alkylation with 1-ethoxyethyl halides (e.g., 1-ethoxyethyl bromide or iodide) under basic conditions to introduce the 1-ethoxyethyl substituent at the 2-position.

Alternatively, the use of acetals such as 1,1-diethoxyethane as alkylating agents in the presence of acid catalysts can facilitate the formation of the 1-ethoxyethyl group on the pyrimidine ring.

Use of Acetal Intermediates

The 1-ethoxyethyl group can be introduced via reaction with acetals under acidic conditions. For example, treatment of 2-amino- or 2-hydroxypyrimidine-4-carboxylic acid derivatives with 1,1-diethoxyethane in the presence of Lewis acids (e.g., BF3·Et2O) promotes acetal formation at the 2-position, yielding the desired 2-(1-ethoxyethyl) substituent.

Carboxylation Strategies

The carboxylic acid group at the 4-position is often introduced through:

Direct oxidation of methyl or ethyl esters of pyrimidine derivatives, followed by hydrolysis.

Saponification of ester intermediates formed during the synthesis.

Use of building blocks such as 2,4-dihydroxypyrimidines or 2,4-diaminopyrimidines that are selectively functionalized and then converted to carboxylic acids.

Peptide Coupling and Amide Formation (Related Methods)

Though more common in related compounds, peptide coupling methods using carbonyldiimidazole have been applied to pyrimidine-4-carboxylic acid derivatives to form amides, which can be precursors or analogs of the target compound. This method is relevant for modifying the 4-carboxylic acid group but less direct for the 2-(1-ethoxyethyl) substitution.

Representative Experimental Data and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation at 2-position | 2-hydroxypyrimidine-4-carboxylic acid + 1-ethoxyethyl halide, base | 60-75 | Base: K2CO3 or NaH; solvent: DMF or acetonitrile |

| 2 | Acetal formation | Pyrimidine derivative + 1,1-diethoxyethane + BF3·Et2O (Lewis acid) | 55-70 | Room temperature, short reaction time |

| 3 | Ester hydrolysis/saponification | Ester intermediate + NaOH or KOH, aqueous | 85-95 | Mild conditions, aqueous workup |

These yields are typical for related pyrimidine derivatives and may vary depending on the exact substrate and conditions.

Detailed Research Findings and Analysis

The alkylation approach is favored for its straightforwardness and moderate to good yields. The choice of base and solvent critically affects the selectivity and yield of the 2-(1-ethoxyethyl) substitution.

Acetal-based methods provide a greener and potentially more selective route, avoiding harsher alkylating agents, and are compatible with sensitive functional groups.

Hydrolysis of ester intermediates to the free acid is typically quantitative under mild alkaline conditions, ensuring high purity of the final product.

The presence of the 1-ethoxyethyl group at the 2-position can be confirmed by NMR spectroscopy, showing characteristic ethoxy and methyl signals, and the carboxylic acid group by IR spectroscopy and acid-base titration.

Purification methods include recrystallization from ethanol or ethanol/ether mixtures and chromatographic techniques when necessary.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Alkylation with halides | 1-ethoxyethyl bromide/iodide, base (K2CO3/NaH) | Simple, well-established | Possible side reactions, moderate yields |

| Acetal formation | 1,1-diethoxyethane, Lewis acid (BF3·Et2O) | Greener, mild conditions | Requires careful control of acidity |

| Ester hydrolysis | NaOH or KOH, aqueous medium | High yield, straightforward | Requires prior ester formation |

| Peptide coupling (for analogs) | Carbonyldiimidazole, amines | Useful for amide derivatives | Less direct for target compound |

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The ethoxyethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amino-substituted pyrimidines .

Scientific Research Applications

2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.

Biology: Studied for its potential anticonvulsant and anti-inflammatory properties.

Medicine: Investigated for its therapeutic potential in treating neurological disorders.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant effects may be attributed to its ability to modulate neurotransmitter activity in the brain. The compound may also inhibit the expression and activity of certain inflammatory mediators, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

The following analysis compares 2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid with structurally analogous pyrimidine-4-carboxylic acid derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural and Functional Group Comparisons

Key Observations :

- Electronic Effects : Unlike electron-withdrawing groups (e.g., -CF₃), the ethoxyethyl group is electron-donating, which may alter reactivity in metal coordination or covalent binding .

Hypothesized Activity for Target Compound :

- The ethoxyethyl group may enhance pharmacokinetic properties (e.g., half-life) due to increased lipophilicity but could reduce binding affinity to polar targets.

Biological Activity

2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H11N3O3. The compound features a pyrimidine ring with a carboxylic acid group at the 4-position and an ethoxyethyl group at the 2-position. The synthesis typically involves multi-step reactions, including esterification and nucleophilic substitutions, which can be optimized for yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest it could serve as a candidate for developing new antibiotics. The mechanism of action may involve inhibition of specific enzymes within microbial metabolic pathways, leading to reduced viability of pathogens .

Anticancer Potential

The structural similarity of this compound to other biologically active agents hints at potential anticancer activity. In vitro studies have shown that derivatives of pyrimidine compounds often exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low nanomolar range against specific cancer types, indicating promising anticancer properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substitution patterns on the pyrimidine ring can significantly influence its interaction with biological targets:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-pyrimidinecarboxylic acid | Amino group instead of ethoxyethyl | Moderate antimicrobial activity |

| 5-Methylpyrimidine-4-carboxylic acid | Methyl substitution at the 5-position | Enhanced anticancer activity |

| 2-(Methoxyethyl)pyrimidine-4-carboxylic acid | Methoxyethyl substitution | Notable cytotoxicity against T-lymphoblastic cell lines |

These variations suggest that specific functional groups can enhance solubility and reactivity, potentially leading to improved therapeutic profiles .

Case Studies

Several studies have focused on evaluating the biological activity of pyrimidine derivatives:

- Antimicrobial Studies : A recent study evaluated various pyrimidine derivatives against Pseudomonas aeruginosa using docking studies, highlighting the potential of these compounds to inhibit key enzymes involved in bacterial metabolism .

- Anticancer Activity : Another investigation reported on the cytotoxic effects of similar compounds on T-lymphoblastic cell lines, demonstrating that modifications to the pyrimidine structure could yield compounds with selective toxicity towards cancer cells while sparing normal cells .

- Inflammatory Response : Research into anti-inflammatory properties has shown that some pyrimidine derivatives can inhibit COX enzymes effectively, suggesting a potential role in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of pyrimidine precursors with ethoxyethyl groups under catalytic conditions. For example, analogous pyrimidine-4-carboxylic acid derivatives are synthesized via palladium-catalyzed cross-coupling or acid-catalyzed esterification . Key factors include solvent choice (e.g., DMF or toluene), temperature control (60–100°C), and catalyst selection (e.g., Pd/Cu), which directly impact reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm functional groups and substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity (>95% is typical for research-grade compounds).

- FTIR to verify carboxylic acid and ether linkages. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

- Methodological Answer : Pyrimidine-4-carboxylic acid derivatives are generally polar, with solubility in DMSO, methanol, or aqueous buffers at neutral pH. Pre-experiment solubility screening using tiered solvent systems (e.g., DMSO → ethanol → water) is advised. For biological assays, ensure compatibility with cell culture media by testing for precipitate formation at working concentrations .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.

- Storage : Keep in airtight containers at –20°C, away from light and moisture.

- Disposal : Follow institutional guidelines for hazardous organic waste. Safety Data Sheets (SDS) for analogous compounds emphasize avoiding skin contact and ingestion .

Advanced Research Questions

Q. How can computational methods predict the reactivity or bioactivity of this compound?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina can model interactions with biological targets (e.g., antimicrobial enzymes) to prioritize in vitro testing .

- Quantum chemical calculations : Software such as Gaussian or ORCA can optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Machine learning : Platforms like Chemprop train models on existing pyrimidine bioactivity data to forecast ADMET properties .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines or microbial strains to confirm specificity.

- Control standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial studies) to calibrate assay sensitivity .

- Meta-analysis : Compare data across peer-reviewed studies, adjusting for variables like solvent effects or incubation times.

Q. How can reaction engineering improve the scalability of synthesizing this compound?

- Methodological Answer :

- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions.

- DoE (Design of Experiments) : Apply factorial design to optimize parameters (e.g., catalyst loading, residence time) .

- In situ monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track reaction progress in real time .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Fragment-based design : Systematically modify the ethoxyethyl or pyrimidine moieties and test bioactivity.

- QSAR modeling : Use CoMFA or CoMSIA to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

- Parallel synthesis : Generate a library of analogs via combinatorial chemistry and screen using high-throughput assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.